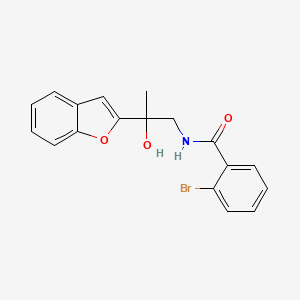

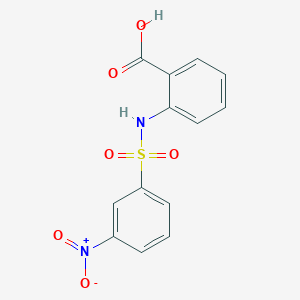

1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of organic compounds that exhibit significant biological activities due to their heterocyclic core structures, such as pyrrolidine-2,3-dione derivatives. These compounds are of interest due to their wide range of potential applications in medicinal chemistry and organic synthesis (Nguyen & Dai, 2023).

Synthesis Analysis

The synthesis of pyrrolidine-2,3-dione derivatives can involve multi-component reactions leading to complex structures. For instance, compounds similar to the target compound have been synthesized through reactions involving aliphatic amines, showcasing the versatility of these reactions in producing structurally diverse molecules with potential biological activities (Nguyen & Dai, 2023).

Molecular Structure Analysis

Computational studies have provided insights into the equilibrium geometry, vibrational spectra, and electronic structure of related pyrrolidine-2,5-dione derivatives. These analyses help understand the stability, bonding behavior, and chemical reactivity of such compounds (Boobalan et al., 2014).

Chemical Reactions and Properties

Pyrrolidine-2,3-dione derivatives undergo various chemical reactions, including cycloadditions and acylations, leading to further functionalized molecules. These reactions are crucial for the synthesis of more complex derivatives with enhanced biological activities (Katagiri et al., 1986; Jones et al., 1990).

Physical Properties Analysis

The physical properties of pyrrolidine-2,5-dione derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The synthesis and characterization of these compounds involve spectroscopic techniques like NMR and mass spectrometry to determine their physical properties accurately (Nguyen & Dai, 2023).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrrolidine-2,5-dione derivatives are determined by their functional groups and molecular structure. Investigations into their synthesis, transformations, and interactions with biological targets shed light on their chemical behavior and potential applications (Katagiri et al., 1986; Jones et al., 1990).

Applications De Recherche Scientifique

Computational Analysis and Spectral Studies

A study focused on a similar compound, 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, showcases its antioxidant activity through computational analysis, including vibrational analysis via FT-IR and FT-Raman spectra. The research involved generating feasible tautomeric forms, comparing them with experimental crystal structures, and conducting 1H and 13C NMR spectral analysis to understand structure-property relationships. Advanced methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) were employed to delve into bonding behaviors, charge distribution, and potential reactive sites, providing a comprehensive insight into the compound's chemical nature and reactivity (Boobalan et al., 2014).

Inhibitory Activity on Glycolic Acid Oxidase

Another study on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, closely related to the compound , demonstrated significant inhibitory activity against glycolic acid oxidase (GAO). These derivatives, particularly those with large lipophilic substituents, showed potent competitive inhibition of GAO, highlighting their potential in therapeutic applications targeting metabolic pathways involving glycolic acid (Rooney et al., 1983).

Synthetic Pathways and Transformation Studies

Research into the conversion of dihydroxypyrrolidine-2,5-dione to maleimide via tosylation revealed insights into the thermodynamic and kinetic aspects of such transformations. This study provides valuable information on the synthesis and stability of compounds based on the pyrrolidine-2,5-dione scaffold, offering a foundation for further exploration in organic synthesis and drug development (Yan et al., 2018).

Binding Properties for Nicotinic Receptors

A distinct study on a compound structurally related to 1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione, specifically the azetidine derivative A-85380, revealed its high affinity and selective binding to human alpha4beta2 nicotinic acetylcholine receptor subtypes. This research underlines the potential of such compounds in the development of new diagnostic and therapeutic agents targeting nicotinic receptors (Doll et al., 1999).

Mécanisme D'action

Target of Action

Azetidines and pyrrolidines are classes of compounds that have been found to exhibit diversified biological and pharmacological activity . They are often used as building blocks in the synthesis of various bioactive compounds .

Mode of Action

The inherent rigidity of spirocyclic compounds, such as the one , can decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, leading to a variety of biological effects .

Pharmacokinetics

The physicochemical properties of a compound, including its solubility and stability, can influence its pharmacokinetic profile .

Result of Action

Compounds with similar structures have been found to exhibit a variety of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities .

Propriétés

IUPAC Name |

1-[[1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-12-3-2-4-14(7-12)23-11-17(22)18-8-13(9-18)10-19-15(20)5-6-16(19)21/h2-4,7,13H,5-6,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLWQXSZGDADEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N2CC(C2)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2489228.png)

![N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2489240.png)

![2-[4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B2489242.png)

![5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2489245.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2489247.png)